REACTION_CXSMILES
|
O[C:2]1([C:20]#[C:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:7]([CH2:8][CH2:9][C:10]2([CH3:18])OCC(C)(C)C[O:11]2)[CH2:6][C:5](=[O:19])[CH:4]=[CH:3]1.[Cl-].[NH+]1C=CC=C[CH:30]=1>CO>[CH3:30][O:19][C:5]1[CH:4]=[CH:3][C:2]([C:20]#[C:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[C:7]([CH2:8][CH2:9][C:10](=[O:11])[CH3:18])[CH:6]=1 |f:1.2|
|
Name
|
4-hydroxy-4-(phenylethynyl)-5-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]-2-cyclohexene-1-one
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OC1(C=CC(CC1CCC1(OCC(CO1)(C)C)C)=O)C#CC1=CC=CC=C1
|
Name
|
title product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1(C=CC(CC1CCC1(OCC(CO1)(C)C)C)=O)C#CC1=CC=CC=C1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hr
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched into 50 mL of water, ether
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the resulting layers separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ether
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=C(C1)CCC(C)=O)C#CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |